molecular formula C13H16ClN3O2 B2377516 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride CAS No. 1185545-14-5

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride

Cat. No.: B2377516
CAS No.: 1185545-14-5
M. Wt: 281.74
InChI Key: NDVSRKHGSNETCQ-UHFFFAOYSA-N
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Description

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The phenyl and piperidinyl groups are introduced through appropriate starting materials or intermediates. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole: Lacks the piperidinyl group.

    3-(Piperidin-4-yl)-1,3,4-oxadiazole: Lacks the phenyl group.

    5-Phenyl-3-(morpholin-4-yl)-1,3,4-oxadiazol-2(3H)-one: Contains a morpholinyl group instead of a piperidinyl group.

Uniqueness

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride is unique due to the presence of both the phenyl and piperidinyl groups, which can confer specific properties and reactivity. This combination of functional groups can enhance its potential as a versatile scaffold in medicinal chemistry and other applications.

Properties

IUPAC Name

5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVSRKHGSNETCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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